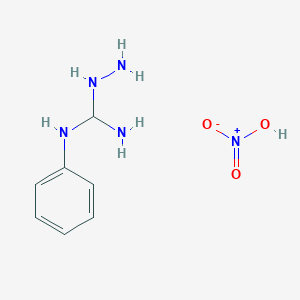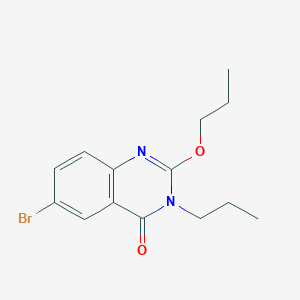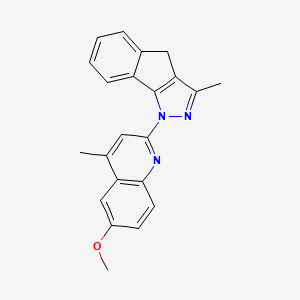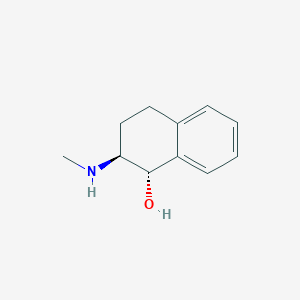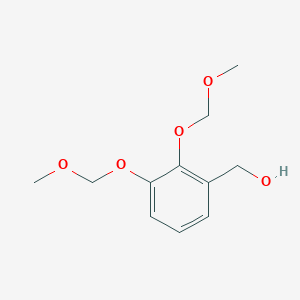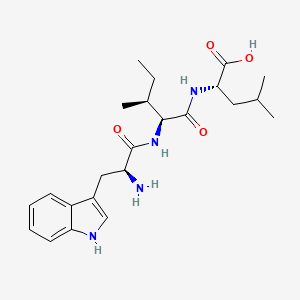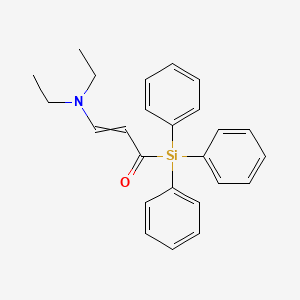
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a diethylamino group, a triphenylsilyl group, and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one typically involves the reaction of diethylamine with a suitable precursor containing a triphenylsilyl group and an enone moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic attack of the diethylamine on the precursor. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tetrahydrofuran are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the triphenylsilyl group can enhance the compound’s stability and lipophilicity. The enone moiety can undergo nucleophilic addition reactions, making the compound reactive and versatile in various chemical processes.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-(triphenylsilyl)prop-2-en-1-one
- 3-(Diethylamino)-1-(trimethylsilyl)prop-2-en-1-one
- 3-(Diethylamino)-1-(triphenylgermyl)prop-2-en-1-one
Uniqueness
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one is unique due to the presence of the triphenylsilyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
141263-84-5 |
|---|---|
分子式 |
C25H27NOSi |
分子量 |
385.6 g/mol |
IUPAC名 |
3-(diethylamino)-1-triphenylsilylprop-2-en-1-one |
InChI |
InChI=1S/C25H27NOSi/c1-3-26(4-2)21-20-25(27)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,3-4H2,1-2H3 |
InChIキー |
JZGOXKQZEGJKSM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C=CC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
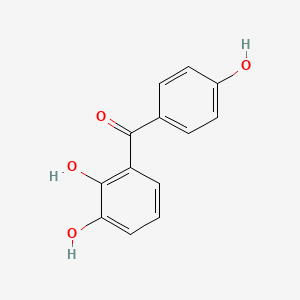
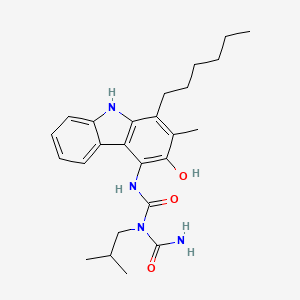
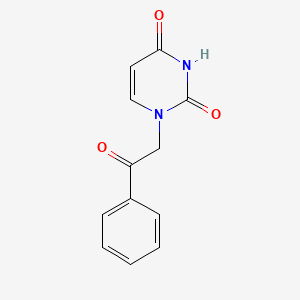
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
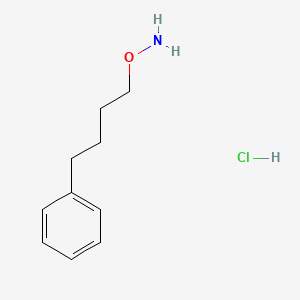
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
